molecular formula C24H15NO6 B3583528 6-OXO-6H-BENZO[C]CHROMEN-3-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE

6-OXO-6H-BENZO[C]CHROMEN-3-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE

Cat. No.: B3583528
M. Wt: 413.4 g/mol
InChI Key: GUAKDXOZCPXPSK-UHFFFAOYSA-N
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Description

6-OXO-6H-BENZO[C]CHROMEN-3-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE is a complex organic compound belonging to the class of benzo[c]chromen derivatives. These compounds are known for their potential biological activities and diverse applications in organic synthesis.

Preparation Methods

Industrial Production Methods: the general approach for producing benzo[c]chromen derivatives involves large-scale organic synthesis techniques, often utilizing automated reactors and stringent quality control measures to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Benzo[c]chromen derivatives, including 6-OXO-6H-BENZO[C]CHROMEN-3-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE, undergo various chemical reactions such as oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced chromen derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.

Biology: Biologically, benzo[c]chromen derivatives have shown potential in various applications, including as inhibitors of specific enzymes. For instance, some derivatives have been found to inhibit phosphodiesterase enzymes, which are involved in cellular signaling pathways .

Medicine: In medicine, these compounds are being explored for their potential therapeutic effects. Some studies have indicated that they may have cardioprotective properties, making them candidates for further research in treating cardiovascular diseases.

Industry: Industrially, these compounds are used in the development of new materials and as additives in various chemical processes. Their stability and reactivity make them suitable for a wide range of applications.

Mechanism of Action

The mechanism of action for 6-OXO-6H-BENZO[C]CHROMEN-3-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE involves its interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit phosphodiesterase enzymes, affecting cellular signaling pathways and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific structure and modifications of the compound.

Comparison with Similar Compounds

Similar Compounds:

  • ISOPROPYL [(6-OXO-6H-BENZO[C]CHROMEN-3-YL)OXY]ACETATE
  • 1-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(((BENZYLOXY)CARBONYL)AMINO)PROPANOATE
  • 6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL ACETATE

Uniqueness: What sets 6-OXO-6H-BENZO[C]CHROMEN-3-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE apart from similar compounds is its specific structural configuration, which may confer unique biological activities and reactivity.

Properties

IUPAC Name

(6-oxobenzo[c]chromen-3-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15NO6/c26-21(11-12-25-22(27)17-6-2-3-7-18(17)23(25)28)30-14-9-10-16-15-5-1-4-8-19(15)24(29)31-20(16)13-14/h1-10,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAKDXOZCPXPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OC(=O)CCN4C(=O)C5=CC=CC=C5C4=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-OXO-6H-BENZO[C]CHROMEN-3-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE
Reactant of Route 2
Reactant of Route 2
6-OXO-6H-BENZO[C]CHROMEN-3-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE
Reactant of Route 3
Reactant of Route 3
6-OXO-6H-BENZO[C]CHROMEN-3-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE
Reactant of Route 4
Reactant of Route 4
6-OXO-6H-BENZO[C]CHROMEN-3-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE
Reactant of Route 5
Reactant of Route 5
6-OXO-6H-BENZO[C]CHROMEN-3-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE
Reactant of Route 6
Reactant of Route 6
6-OXO-6H-BENZO[C]CHROMEN-3-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE

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